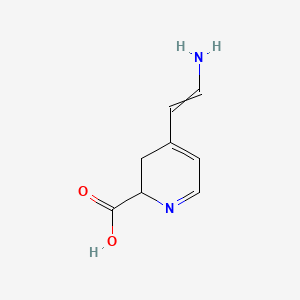![molecular formula C13H19N5O10S B564181 (3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid CAS No. 108065-94-7](/img/structure/B564181.png)
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid is a useful research compound. Its molecular formula is C13H19N5O10S and its molecular weight is 437.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid involves several key steps. The compound is typically synthesized through a series of chemical reactions that include the formation of a beta-lactam ring, which is characteristic of monobactams . The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of the desired chemical structure.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The compound is produced by cultivating specific strains of bacteria that naturally produce the antibiotic. The fermentation broth is then subjected to various purification steps to isolate and purify the antibiotic .
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the chemical structure of the antibiotic.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen gas for reduction reactions and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions include various derivatives of this compound that have been modified to enhance their antibacterial properties or to study their chemical behavior .
Aplicaciones Científicas De Investigación
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of monobactams and to develop new synthetic methods for beta-lactam antibiotics.
Biology: The compound is used in biological studies to understand its mechanism of action and its effects on bacterial cells.
Medicine: this compound is studied for its potential use in treating bacterial infections, particularly those caused by Gram-negative bacteria.
Mecanismo De Acción
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets specific enzymes involved in the formation of the cell wall, leading to the disruption of bacterial growth and ultimately causing cell death. The molecular targets of this antibiotic include penicillin-binding proteins, which are essential for cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid include other monobactams such as aztreonam and tigemonam. These compounds share a similar beta-lactam ring structure and mechanism of action .
Uniqueness
What sets this compound apart from other monobactams is its unique chemical structure, which includes a dehydroasparagine residue. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Número CAS |
108065-94-7 |
|---|---|
Fórmula molecular |
C13H19N5O10S |
Peso molecular |
437.38 |
Nombre IUPAC |
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C13H19N5O10S/c1-5(15-12(24)8(20)4-19)10(22)16-6(2-9(14)21)11(23)17-7-3-18(13(7)25)29(26,27)28/h2,5,7-8,19-20H,3-4H2,1H3,(H2,14,21)(H,15,24)(H,16,22)(H,17,23)(H,26,27,28)/b6-2+/t5-,7-,8+/m1/s1 |
Clave InChI |
TXLOYBYUSQMOIL-RZSWNVQPSA-N |
SMILES |
CC(C(=O)NC(=CC(=O)N)C(=O)NC1CN(C1=O)S(=O)(=O)O)NC(=O)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,8S,9S,10R,11S,12S,13R,14R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-3,8,11,12,14,17-hexol](/img/structure/B564098.png)
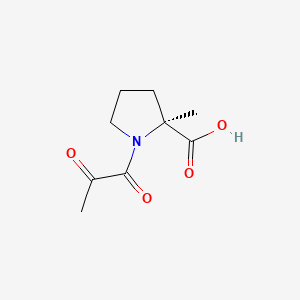
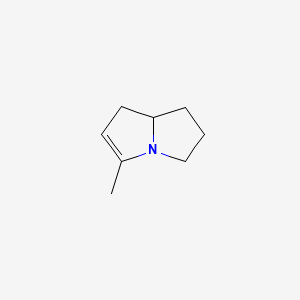
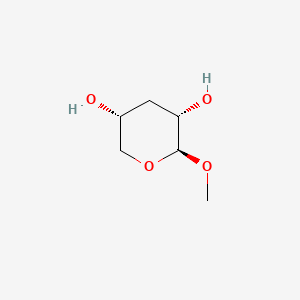
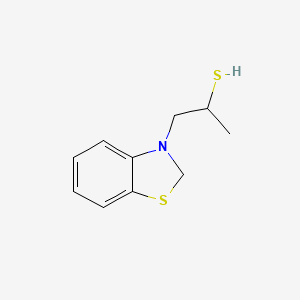
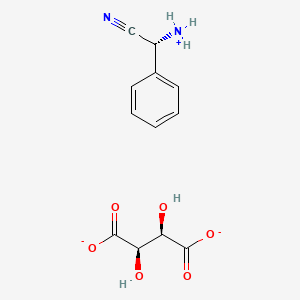
![2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine](/img/structure/B564106.png)
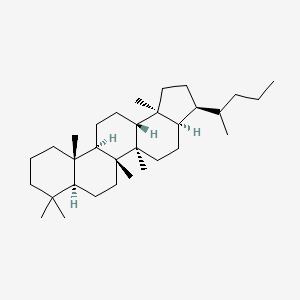
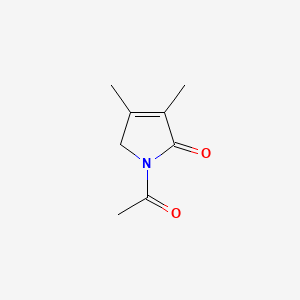
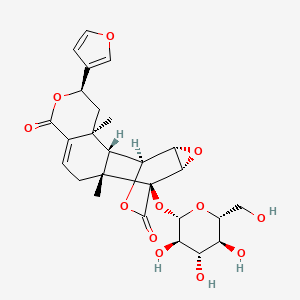

![(2S,3aR,5aS,9R,9aS,9bR)-2-[(E)-but-2-en-2-yl]-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-9-ol](/img/structure/B564116.png)

